molecular formula C9H12O B2368333 Spiro[4.4]non-3-en-2-one CAS No. 31297-51-5

Spiro[4.4]non-3-en-2-one

Cat. No.: B2368333
CAS No.: 31297-51-5
M. Wt: 136.194
InChI Key: ZZOFYRXWBRWEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiro[4.4]non-3-en-2-one has been reported in several studies. For instance, a concise total synthesis of armeniaspirol A, a novel class of antibiotics with a unique spiro[4.4]non-8-ene scaffold, was achieved in six steps with a yield of 20.3% . This included the formation of the spirocycle through a copper-catalyzed radical cross-coupling reaction .


Molecular Structure Analysis

The molecular weight of this compound is 136.19 . Its InChI code is 1S/C9H12O/c10-8-3-6-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2 .


Chemical Reactions Analysis

While there has been some investigation of how the unique orbital systems in this compound impact its reactivity, much of its reactivity remains to be explored . A report by Semmelhack and coworkers showed that these structures undergo skeletal rearrangements to indene systems when heated to high temperature .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

Spiro[4.4]non-3-en-2-one and its derivatives are central to various synthetic pathways and chemical reactions. For instance, Chitkul et al. (1994) demonstrated the enantioselective synthesis of spiro[4.4]non- and spiro[4.5]dec-2-ene-1,6-diones, highlighting their significance in asymmetric allylation and carbanionic cyclization processes (Chitkul et al., 1994). Similarly, Kuroda et al. (2000) synthesized spiro[4.4]nonane ring systems via FeCl3-induced Nazarov cyclization, which points to its versatility in creating complex molecular architectures (Kuroda et al., 2000).

Application in Biomolecular Studies

This compound derivatives are also employed in biomolecular studies. For example, Yu and Lin (2014) explored the use of a strained spirocyclic alkene, spiro[2.3]hex-1-ene, for accelerated photoclick chemistry in bioorthogonal protein labeling (Yu & Lin, 2014). This showcases the potential of spiro compounds in the field of chemical biology and protein research.

Materials Science Applications

In the realm of materials science, Liang et al. (2014) explored the use of a spiro[benzoanthracene–fluorene] derivative in organic light-emitting diodes, indicating the potential of spiro compounds in electronic and optoelectronic applications (Liang et al., 2014).

Safety and Hazards

The safety information for spiro[4.4]non-3-en-2-one includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Spiro[4.4]non-3-en-2-one and related compounds have a rich history in physical organic chemistry because they exhibit spiroconjugation . This electronic phenomenon has been utilized as a design element for optoelectronic materials and dyes to manipulate the HOMO–LUMO gap in these systems . Therefore, future research could explore the potential applications of this compound in these areas.

Properties

IUPAC Name

spiro[4.4]non-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-3-6-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOFYRXWBRWEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.